Cas no 1547401-36-4 (4-fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one)

4-Fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative characterized by its unique structural features, including a ketone group at the 1-position and a propanoyl substituent at the 2-position. The incorporation of a fluorine atom at the 4-position enhances its electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its rigid indanone scaffold offers stability, while the functional groups provide versatility for further derivatization. This compound is particularly useful in the development of bioactive molecules, owing to its potential to modulate reactivity and binding affinity. High purity and well-defined synthetic pathways ensure reproducibility for research applications.
4-fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one structure
1547401-36-4 structure
Product Name:4-fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one
CAS No:1547401-36-4
MF:C12H11FO2
MW:206.212947130203
CID:5843407
PubChem ID:83067186
Update Time:2025-06-13

4-fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-one, 4-fluoro-2,3-dihydro-2-(1-oxopropyl)-
    • 4-fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one
    • 1547401-36-4
    • AKOS021388301
    • EN300-1125579
    • Inchi: 1S/C12H11FO2/c1-2-11(14)9-6-8-7(12(9)15)4-3-5-10(8)13/h3-5,9H,2,6H2,1H3
    • InChI Key: QHERRZGHGLGTFJ-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C(F)=CC=C2)CC1C(=O)CC

Computed Properties

  • Exact Mass: 206.07430775g/mol
  • Monoisotopic Mass: 206.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.234±0.06 g/cm3(Predicted)
  • Boiling Point: 331.8±42.0 °C(Predicted)
  • pka: 9.06±0.20(Predicted)

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Additional information on 4-fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one

Recent Advances in the Study of 4-fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one (CAS: 1547401-36-4)

4-fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one (CAS: 1547401-36-4) is a fluorinated indanone derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and mechanistic insights, positioning it as a promising candidate for further investigation.

The synthesis of 4-fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one has been optimized to achieve high yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers employed a multi-step synthetic route involving fluorination and acylation reactions, which demonstrated excellent reproducibility and scalability. The compound's structural integrity was confirmed using advanced spectroscopic techniques, including NMR and mass spectrometry, ensuring its suitability for subsequent biological evaluations.

In terms of biological activity, preliminary studies have revealed that 4-fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one exhibits notable inhibitory effects on specific enzymatic targets implicated in inflammatory and neurodegenerative diseases. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its potent inhibition of cyclooxygenase-2 (COX-2), with an IC50 value in the low micromolar range. This finding suggests its potential as a lead compound for developing novel anti-inflammatory agents.

Further mechanistic investigations have elucidated the compound's interaction with its biological targets at the molecular level. Molecular docking simulations and X-ray crystallography studies have provided insights into the binding modes of 4-fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one within the active sites of target enzymes. These studies underscore the importance of the fluorine substituent and the propanoyl group in mediating strong hydrophobic and hydrogen-bonding interactions, respectively.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 4-fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one. Recent in vivo studies have indicated moderate bioavailability and rapid metabolism, necessitating further structural modifications to enhance its drug-like characteristics. Researchers are currently exploring prodrug strategies and formulation approaches to address these limitations.

In conclusion, 4-fluoro-2-propanoyl-2,3-dihydro-1H-inden-1-one (CAS: 1547401-36-4) represents a compelling scaffold for medicinal chemistry applications. Its synthetic accessibility, potent biological activity, and well-characterized mechanism of action make it a valuable candidate for future drug development efforts. Ongoing research aims to expand its therapeutic potential and overcome existing challenges, paving the way for its translation into clinical applications.

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